molecular formula C9H9FO B067177 7-Fluorochroman CAS No. 179071-54-6

7-Fluorochroman

Cat. No. B067177
Key on ui cas rn: 179071-54-6
M. Wt: 152.16 g/mol
InChI Key: FORTXLVIJCKIFM-UHFFFAOYSA-N
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Patent
US08609653B2

Procedure details

7-Fluoro-2H-chromene (4.17 g, 27.8 mmol) and Pd/C (500 mg, 10 wt %) in ethyl acetate (70 mL) was stirred under hydrogen at 60 psi for 6 hours. The reaction was filtered through a pad of Celite™ and concentrated under reduced pressure to give the desired product as the major regioisomer in a 3:1 mixture of regioisomers as a yellow oil. This material was used without further purification in the next step. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm=6.97 (t, J=7.5 Hz, 1 H), 6.57-6.49 (m, 1 H), 4.21-4.16 (m, 2 H), 2.76 (t, J=6.4 Hz, 2 H), 2.05-1.98 (m, 2 H); LCMS (m/z) ES+=152 (M+).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH2:8][O:9]2)=[CH:4][CH:3]=1>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.17 g
Type
reactant
Smiles
FC1=CC=C2C=CCOC2=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2CCCOC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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